Product packaging for Enallylpropymal(Cat. No.:CAS No. 1861-21-8)

Enallylpropymal

Cat. No.: B167773
CAS No.: 1861-21-8
M. Wt: 224.26 g/mol
InChI Key: AXJXURWWUFZZKN-UHFFFAOYSA-N
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Description

Context and Historical Overview of Barbiturate (B1230296) Research

The history of barbiturate research dates back to 1864 when Adolf von Baeyer first synthesized barbituric acid by reacting malonic acid with urea (B33335). researchgate.netnews-medical.net While barbituric acid itself was clinically inert, the subsequent development and perfection of the synthetic process by French chemist Edouard Grimaux in 1879 paved the way for a wide array of barbiturate derivatives. news-medical.netnih.gov The first clinically utilized barbiturate, diethyl-barbituric acid (also known as barbital), was synthesized in 1881 by Conrad and Guthzeit and introduced in 1904 through the work of Josef Freiherr von Mering and Emil Fischer. nih.gov

Barbiturates, characterized by a closed-chain ureic compound nucleus derived from malonylurea, became prevalent as sedative and hypnotic agents from the 1920s to the mid-1950s. news-medical.netnih.gov Over 2,500 barbiturates were synthesized throughout the 20th century, with approximately 50 finding clinical application. nih.govnarconon.org The extensive research into this class of compounds has provided significant insights into structure-activity relationships and the chemical modifications that influence their properties. acs.org

Academic Significance of Enallylpropymal Studies

This compound (Narconumal) is a specific barbiturate derivative that emerged from this extensive period of research. wikipedia.org Its academic significance lies in its contribution to the understanding of the structural characteristics of N-monosubstituted barbituric acid derivatives. Research has focused on its crystal structure, revealing insights into hydrogen bonding motifs. uibk.ac.atresearchgate.net

Studies on this compound have shown that its crystal structure is composed of centrosymmetric N—H⋯O hydrogen-bonded dimers, where the barbiturate rings are essentially planar. researchgate.net This structural information is crucial for understanding the solid-state properties and intermolecular interactions within this class of compounds. Such detailed crystallographic analysis contributes to the broader field of crystal engineering and the design of new chemical entities with predictable properties. researchgate.net

For instance, a study published in Acta Crystallographica. Section C: Crystal Structure Communications in 2010 specifically investigated the hydrogen bond motifs in N-monosubstituted derivatives of barbituric acid, including this compound. uibk.ac.atresearchgate.net This type of research is fundamental in chemistry, biochemistry, mineralogy, pharmacology, and materials science, as it provides numerical and text descriptions of crystal and molecular structures. researchgate.net

Table 1: Key Crystallographic Data for this compound

PropertyValueSource
Chemical FormulaC₁₁H₁₆N₂O₃ wikipedia.org
Crystal Structure CompositionCentrosymmetric N—H⋯O hydrogen-bonded dimers researchgate.net
Barbiturate Ring PlanarityEssentially planar researchgate.net
Space GroupMonoclinic, P2₁/n researchgate.net

Note: Data extracted from academic research findings focusing on structural analysis.

The inclusion of this compound in various chemical compound databases and research efforts, such as those exploring drug identification by spectroscopy or examining solubility parameters for drug delivery systems, further underscores its role as a subject of academic inquiry. ucl.ac.ukgoogle.com Its presence in historical accounts of anesthesia techniques also highlights its past relevance in experimental and clinical contexts, though the focus here remains on its chemical and structural aspects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B167773 Enallylpropymal CAS No. 1861-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O3/c1-5-6-11(7(2)3)8(14)12-10(16)13(4)9(11)15/h5,7H,1,6H2,2-4H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXJXURWWUFZZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871852
Record name Enallylpropymal
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Molecular Weight

224.26 g/mol
Source PubChem
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CAS No.

1861-21-8
Record name 1-Methyl-5-(1-methylethyl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name Enallylpropymal
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Record name Enallylpropymal
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Record name 5-allyl-5-isopropyl-1-methylbarbituric acid
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Chemical Synthesis and Derivatization Research

Synthetic Pathways and Methodologies

The synthesis of barbiturates, including Enallylpropymal, typically involves well-established organic reactions, often stemming from the core barbituric acid structure.

Precursor Compounds and Starting Materials

Barbituric acid serves as the foundational "paternal compound" for the broader class of barbiturate (B1230296) medications. [Search 1, Snippet 32] The synthesis of barbiturates generally proceeds through the basic alteration of barbituric acid, involving substitutions at the 1, 3, and 5 positions of the pyrimidine (B1678525) ring. [Search 1, Snippet 32]

For the synthesis of 5-allylbarbituric acid, a key intermediate for many barbiturates, a common method involves the cyclization of urea (B33335) with diethyl allylmalonate. [Search 2, Snippet 2] The introduction of substituents at the 5-position of barbituric acid derivatives can also be achieved through alkylation reactions utilizing alkyl halides. [Search 2, Snippet 2]

Optimization of Synthetic Routes

Optimization in chemical synthesis aims to improve various parameters such as maximizing yield, minimizing undesirable by-products, reducing environmental impact, and enhancing purification processes. [Search 1, Snippet 20] In modern organic synthesis, the optimization of synthetic routes is increasingly supported by advanced computational and automated techniques.

Computer-aided synthesis planning (CASP) tools are employed to propose retrosynthetic pathways and forward reaction conditions for target molecules. [Search 1, Snippet 10, 14] Machine learning algorithms, including Bayesian optimization and reinforcement learning, are utilized to efficiently explore and optimize reaction conditions, even for complex multi-step syntheses. [Search 1, Snippet 10, 14, 19] These algorithms, when coupled with automated synthesis platforms, allow for rapid and data-rich experimentation, leading to more efficient reaction development. [Search 1, Snippet 10] While these general optimization principles are widely applied in chemical synthesis, specific published studies detailing the optimization of this compound's synthetic route were not identified in the available literature.

Novel Synthetic Approaches

The field of organic synthesis continuously seeks novel methodologies and reagents to achieve more efficient, selective, and sustainable chemical transformations. [Search 2, Snippet 17] These novel approaches often arise from the synthesis of complex natural products or the need to overcome limitations of classical methods.

Examples of such advancements include the replacement of harmful alkyl halides with more readily available alcohols for N-alkylation reactions, as demonstrated in the synthesis of certain diarylmethylpiperazine drugs. [Search 1, Snippet 37] Furthermore, the integration of synthetic biology data with conventional organic synthetic reaction datasets is being explored to guide synthesis planning, offering new degrees of freedom in designing synthetic steps. [Search 1, Snippet 19] Despite these broader developments in synthetic chemistry, specific novel synthetic approaches uniquely applied to this compound were not detailed in the reviewed research.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, or more broadly, barbituric acid, is a key area of chemical research aimed at exploring the chemical space around this core structure.

Design Principles for Derivative Synthesis

The design of chemical derivatives, particularly in medicinal chemistry, is often guided by the "scaffold concept." This principle involves using a core molecular structure, such as barbituric acid, and systematically modifying its peripheral groups to explore how these changes influence physicochemical properties and potential biological activities. [Search 1, Snippet 28, 39]

For barbituric acid derivatives, modifications are typically focused on the 1, 3, and 5 positions of the pyrimidine ring. [Search 1, Snippet 32] Design principles involve altering reaction parameters like catalyst choice, pH, solvent, temperature, and reaction time to achieve desired outcomes such as improved purity, selectivity, or yield. [Search 1, Snippet 21] Computational tools play a significant role in this design process, enabling the analysis of custom synthetic pathways for both known and novel molecules. [Search 1, Snippet 21] Additionally, rational crystal engineering strategies are employed to optimize the physical forms of drug compounds, including polymorphs, salts, and cocrystals, which can impact their stability and other properties. [Search 2, Snippet 15]

Exploration of Diversified Chemical Scaffolds

The exploration of diversified chemical scaffolds is a crucial aspect of chemical discovery, aiming to uncover new structures with desirable properties or biological activities. This involves systematically investigating the "unexploited chemical space" within existing drug scaffolds. [Search 1, Snippet 27]

Scaffold diversity is directly linked to the functional diversity of a compound collection and its ability to cover a broader biological chemical space. [Search 1, Snippet 29] This exploration increases the probability of discovering compounds with novel mechanisms of action. [Search 1, Snippet 29] The Murcko framework is a widely used computational tool for analyzing and defining the structural diversity of chemical databases by focusing on the core ring systems and linking groups of molecules. [Search 1, Snippet 29, 39]

In the context of barbiturates, research has explored various N-monosubstituted derivatives of barbituric acid, comparing their structural features, such as hydrogen-bond motifs. For example, this compound (5-allyl-5-isopropyl-1-methylbarbituric acid) has been studied alongside compounds like 1,5-di(but-2-enyl)-5-ethylbarbituric acid to understand how structural variations influence crystal packing and intermolecular interactions. [Search 1, Snippets 8, 11, 16, 17, 18, 22, 23; Search 2, Snippet 5] This comparative analysis contributes to the broader understanding of how structural modifications within the barbiturate scaffold can lead to diversified chemical entities.

Crystallography and Solid State Research of Enallylpropymal

Crystal Structure Determination

The crystal structure of Enallylpropymal, chemically known as 5-allyl-5-isopropyl-1-methylbarbituric acid (C₁₁H₁₆N₂O₃), has been determined, revealing key insights into its molecular arrangement in the solid state. The barbiturate (B1230296) ring within the this compound molecule is observed to be essentially planar nishkaresearch.comresearchgate.net. This planarity is a common feature among barbituric acid derivatives and plays a significant role in their solid-state packing.

The determination of this compound's crystal structure, like many molecular crystals, relies heavily on X-ray diffraction (XRD) techniques rsc.org. X-ray diffraction is a powerful non-destructive analytical method used to analyze the physical properties of crystalline materials, including their phase composition, crystal structure, and molecular arrangement international-pharma.comnih.gov.

In the context of crystal structure determination, single-crystal X-ray diffraction (SCXRD) is the primary technique researchgate.net. This method involves bombarding a small crystalline sample with X-rays and analyzing the resulting diffraction pattern nih.govacs.org. The diffraction pattern, consisting of regularly spaced spots (reflections), provides detailed information about the arrangement of atoms within the crystal nih.gov. Through mathematical methods, such as Fourier transforms, combined with known chemical data, a three-dimensional model of the electron density within the crystal is generated, allowing for the precise determination of atomic coordinates, bond lengths, and angles nih.govajptonline.com.

Powder X-ray diffraction (PXRD) is another widely used technique for solid-state analysis americanpharmaceuticalreview.com. While SCXRD provides atomic-level structural information from a single crystal, PXRD is used for powdered samples to identify different crystalline phases by their unique diffraction patterns americanpharmaceuticalreview.comnih.gov. It is sensitive to variations in electron density in crystals, leading to specific diffraction patterns for different solid forms americanpharmaceuticalreview.com.

Hydrogen Bond Motifs and Intermolecular Interactions

Polymorphism Studies

Polymorphism, the ability of a chemical compound to crystallize in more than one distinct crystal structure, is a critical aspect in pharmaceutical development, as different polymorphic forms can exhibit varied physicochemical properties nih.govchemrxiv.org. While this compound is a barbiturate, detailed studies focusing solely on its specific polymorphic forms, their comprehensive characterization, and explicit thermodynamic relationships are not extensively detailed in the provided search results. However, the principles and techniques applied to related barbiturates serve as a general framework for understanding polymorphism in this class of compounds.

The identification and characterization of polymorphic forms typically involve a range of advanced analytical techniques. For barbiturates, including related compounds, these techniques often include:

X-ray Powder Diffraction (PXRD) : This technique is routinely used to distinguish polymorphs by their unique diffraction patterns, which arise from different molecular packing arrangements within the crystal lattice nishkaresearch.comamericanpharmaceuticalreview.comresearchgate.net.

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis method that identifies polymorphs by their distinct melting points and thermal transitions, providing insights into their thermal behavior nishkaresearch.comchemrxiv.org.

Hot-Stage Microscopy (HSM) : HSM allows for the visualization of different crystal habits and solid-state transformations as a function of temperature nih.govjagiellonskiecentruminnowacji.pl.

While these techniques are generally applicable to the study of polymorphism in barbiturates, specific data tables detailing the different polymorphic forms of this compound, their unique characteristics, and methods of production were not explicitly found in the search results. Studies often refer to barbital (B3395916) as a model compound for demonstrating polymorphic behavior within the barbiturate class jagiellonskiecentruminnowacji.pl.

Understanding the thermodynamic relationships between different polymorphic phases is crucial for pharmaceutical development researchgate.net. Polymorphs can be either monotropically or enantiotropically related researchgate.net. In enantiotropic systems, a transition temperature exists where the free energy of two polymorphs is equal, meaning one form is more stable below this temperature and the other is more stable above it researchgate.net. In contrast, monotropic systems have one form that is stable across all temperatures, with other forms being metastable.

For related barbiturates like barbital, detailed studies have established the thermodynamic relationships between various polymorphic forms (e.g., I⁰, III, IV, and V) using experimental thermochemical data and energy/temperature diagrams jagiellonskiecentruminnowacji.pl. These studies reveal the relative stability order of different forms at room temperature and their transition points jagiellonskiecentruminnowacji.pl. While such detailed thermodynamic data for specific this compound polymorphs were not found, the principles of evaluating stability and interconversion are consistent across barbiturate compounds.

Solid-state spectroscopic techniques provide valuable information for characterizing the molecular structure and dynamics within different polymorphs.

Solid-State Nuclear Magnetic Resonance (SSNMR) : SSNMR spectroscopy offers detailed, local information about the solid-state structure by probing the electronic environment around atomic nuclei americanpharmaceuticalreview.com. It can provide insights into aspects of crystallography, such as asymmetric units and the nature of hydrogen bonding jagiellonskiecentruminnowacji.pl. SSNMR has been applied to study polymorphism in various pharmaceutical materials, including related barbiturates, providing information on molecular arrangement and chemical interactions nishkaresearch.comamericanpharmaceuticalreview.com. For instance, Carbon-13 and Nitrogen-15 cross-polarization magic-angle spinning (CPMAS) NMR spectra are commonly obtained to characterize solid forms jagiellonskiecentruminnowacji.pl.

Powder X-ray Diffraction (PXRD) : As mentioned, PXRD is fundamental for identifying different crystalline phases by their unique diffraction patterns americanpharmaceuticalreview.com. It is sensitive to solid-state crystalline forms due to the diffraction of X-rays by periodic variations of electron density in crystals americanpharmaceuticalreview.com. PXRD patterns are used to confirm the presence of specific polymorphic forms and to assess phase purity americanpharmaceuticalreview.com.

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopic techniques are also employed to characterize polymorphs. Differences in IR and Raman spectra can indicate variations in internal molecular arrangements within the crystal lattice, allowing for the identification of distinct crystalline forms nishkaresearch.comjagiellonskiecentruminnowacji.pl.

These techniques, while generally applied to the study of barbiturate polymorphism, would be essential for a comprehensive solid-state characterization of any potential polymorphic forms of this compound.

Computational and Theoretical Studies of Enallylpropymal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for elucidating the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation for a molecular system, providing detailed information about electron distribution and bonding. ornl.govuleth.carsc.orguni-mainz.de

Electronic structure analysis focuses on understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. For Enallylpropymal (5-allyl-5-isopropyl-1-methylbarbituric acid, C₁₁H₁₆N₂O₃), crystal structure studies have provided insights into its molecular arrangement and intermolecular interactions in the solid state. Research has shown that the crystal structure of this compound is characterized by centrosymmetric N—H⋯O hydrogen-bonded dimers. researchgate.netresearchgate.net This specific hydrogen-bonding motif is a direct manifestation of the electronic structure, particularly the polarity of the N-H and C=O bonds within the barbiturate (B1230296) ring. The barbiturate rings in this compound exhibit an essentially planar geometry. researchgate.netresearchgate.net Such structural details, including bond lengths, angles, and the nature of intermolecular forces like hydrogen bonds, are often analyzed and validated using quantum chemical calculations, which can accurately model electron density and orbital interactions. nih.govrsc.orgscirp.org While general methods for electronic structure analysis, such as the examination of Frontier Molecular Orbitals (HOMO/LUMO) and their energy gaps, are standard in quantum chemistry, specific detailed data from such analyses for this compound are not extensively documented in the readily available literature.

Electronic Structure Analysis

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to model and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, investigate the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions. frontiersin.orgresearchgate.netchemcomp.comnih.govirbbarcelona.org While the crystal structure of this compound provides a static snapshot of its preferred conformation in the solid state, molecular dynamics simulations could further explore its dynamic properties, such as the flexibility of its allyl and isopropyl side chains, and how these motions might influence its interactions with biological environments. Such simulations are valuable for understanding the conformational landscape of a molecule and its stability over time. frontiersin.orgnih.gov Despite the relevance of these methods to understanding drug-like molecules, specific molecular dynamics simulations or extensive molecular modeling studies detailing the dynamic behavior or conformational analysis of this compound itself are not prominently featured in the current search results.

Mechanistic Computational Investigations

Mechanistic computational investigations employ quantum chemical and molecular mechanics methods to elucidate the pathways and energy profiles of chemical reactions. This includes identifying transition states, intermediates, and the rate-determining steps of a reaction. rsc.orgnih.govruhr-uni-bochum.dedrugtargetreview.comsdu.dk For pharmaceutical compounds, these investigations can shed light on their metabolic pathways, degradation mechanisms, or the precise molecular events involved in their pharmacological action. Although this compound is known for its sedative and hypnotic effects, specific computational studies detailing its precise molecular mechanism of action, such as its interaction with GABA-A receptors at an atomic level, or its metabolic transformations through computational mechanistic investigations, are not extensively reported in the readily available literature. These types of studies often involve complex simulations to map out reaction coordinates and energy barriers.

Preclinical Pharmacological Research of Enallylpropymal in Vitro and Animal Models

Enzyme Interaction and Modulation Studies

Many pharmacological agents interact with and modulate the activity of various enzymes, which can influence their metabolism, efficacy, and potential for drug-drug interactions.

Barbiturates are well-known for their capacity to modulate enzyme activity, particularly within the cytochrome P450 (CYP) enzyme system. webcloud7.chnih.gov This modulation frequently involves enzyme induction, a process where the presence of the drug leads to an increased synthesis of specific enzyme proteins, thereby augmenting their metabolic capacity. nih.gov Phenobarbital (B1680315), a well-studied barbiturate (B1230296), is a classic example of a potent CYP inducer. nih.gov While direct, specific data on Enallylpropymal's enzyme induction or inhibition mechanisms are not extensively detailed in the provided search results, it is plausible that, as a member of the barbiturate class, it may share some of these enzyme-modulating properties. Such enzyme induction can lead to altered metabolism of co-administered drugs, potentially impacting their therapeutic effectiveness or increasing the risk of adverse effects. nih.gov

The cytochrome P450 (CYP) enzyme system is a crucial component of drug metabolism in the human body, responsible for the biotransformation of a wide range of xenobiotics and endogenous compounds. nih.gov Barbiturates are recognized for their ability to induce various CYP isoforms. For example, phenobarbital is known to induce CYP1A2 and CYP2C9. nih.gov One source indicates "this compound, None" in the context of Cytochrome P450 3A4, which may suggest a lack of significant interaction or available data for this specific isoform. way2drug.com Nevertheless, the general class effect of barbiturates on CYP induction is a significant pharmacological consideration that necessitates careful attention in polypharmacy. Understanding these interactions is vital for predicting potential drug-drug interactions and optimizing therapeutic regimens. nih.gov

Table 2: General Cytochrome P450 Enzyme Interactions of Barbiturates (Class Effect)

CYP IsoformInteraction Type (General Barbiturate Effect)Examples of BarbituratesImplication
CYP1A2Induction nih.govPhenobarbital nih.govMay accelerate metabolism of CYP1A2 substrates. nih.gov
CYP2C9Induction nih.govPhenobarbital nih.govMay accelerate metabolism of CYP2C9 substrates. nih.gov
CYP3A4Not explicitly defined for this compound; some sources indicate "None" for this compound specifically. way2drug.comPhenobarbital (known inducer of other CYPs) nih.govFurther specific research needed for this compound.

Enzyme Induction and Inhibition Mechanisms

In Vitro Mechanistic Investigations

In vitro mechanistic investigations are crucial for unraveling the precise molecular and cellular mechanisms through which a compound exerts its pharmacological effects. For this compound, as a barbiturate, the core of in vitro mechanistic investigations revolves around its interaction with the GABA-A receptor. These studies typically involve demonstrating how this compound enhances the chloride currents mediated by GABA, leading to the hyperpolarization of neurons. nih.govwikipedia.orgnih.gov Such investigations often employ electrophysiological techniques, such as patch-clamp recordings, on isolated neurons or cell lines engineered to express specific GABA-A receptor subunits. These techniques allow for the precise measurement of ion channel activity and the characterization of modulatory effects. Additionally, structural studies, including X-ray crystallography, can provide detailed insights into the binding sites of barbiturates on the GABA-A receptor complex and the conformational changes induced upon binding. wikipedia.orgresearchgate.net While specific detailed in vitro mechanistic investigations for this compound itself are not extensively documented in the provided search results, the well-established pharmacology of barbiturates provides the foundational understanding for such studies.

Cellular Pathway Perturbations

Cellular pathway perturbations involve the investigation of how a chemical compound interacts with and alters the intricate signaling networks within cells. These pathways regulate fundamental cellular processes such as proliferation, differentiation, survival, and cell death. nih.govnih.gov For instance, the mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling pathway that links extracellular signals to intracellular machinery, and its deviation has been implicated in various diseases. nih.gov Similarly, the Wnt/β-catenin signaling pathway controls key cellular functions including proliferation, differentiation, and migration, and its deregulation is involved in the pathogenesis of several types of cancer. nih.gov While understanding these perturbations is crucial for elucidating a compound's mechanism of action and potential therapeutic or toxic effects, specific data detailing how this compound perturbs particular cellular pathways is not available from the current search results.

Molecular Target Identification in In Vitro Systems

Molecular target identification in in vitro systems aims to pinpoint the specific biological molecules (e.g., proteins, enzymes, receptors) with which a drug candidate interacts to exert its pharmacological effects. This is a fundamental step in drug discovery, laying the groundwork for developing new therapies. wjbphs.com Approaches to identify drug targets include examining differences in proteins in cells before and after drug action using proteomic analysis, or through methods that link active molecules to their target groups. frontiersin.orgallumiqs.com Although numerous drugs have been developed by targeting a single protein, the complexity of cellular systems suggests that targeting multiple components might be beneficial. nih.gov Despite the importance of this area in modern pharmacology, specific in vitro molecular targets directly identified for this compound are not detailed in the provided search results.

Animal Model Studies (Mechanistic and Translational Validity)

Animal models serve as an important tool in preclinical research to bridge the gap between in vitro findings and human clinical trials, allowing for the assessment of potential therapies in a living system. nih.govnih.govmdpi.com However, the reliance on animal models is not without its drawbacks, as biological differences between animals and humans can lead to discrepancies in predicting human responses. pharmafeatures.comwellbeingintlstudiesrepository.org

The development and validation of preclinical animal models are crucial for ensuring the reliability and translational value of research findings. This involves careful planning of the study, including determining methodologies for test article administration, setting study endpoints, and considering animal welfare. mdpi.com Genetically engineered mice, for example, have become valuable assets in all phases of preclinical orphan drug development, from gene discovery and validation to safety and efficacy studies. Despite their utility, there are ongoing efforts to develop non-animal models, such as cell-based assays and computer models, to expedite drug development and address ethical concerns. drugtargetreview.combps.ac.uk No specific information regarding the development or validation of preclinical animal models specifically for this compound was found in the search results.

Assessing the pharmacological response in animal models involves observing the physiological and biochemical effects of a compound in a living organism. This helps in understanding the compound's pharmacodynamics and anticipating its active levels in target compartments. mdpi.com While animal models are used to evaluate drug responses, their ability to accurately predict human outcomes can be limited due to biological differences and artificial experimental conditions. pharmafeatures.com For instance, drug metabolism, organ structure, immune responses, and genetic makeup can vary significantly between species. pharmafeatures.com The search results did not provide specific data on the pharmacological responses of this compound in animal models, excluding its efficacy in human disease.

Considering species-specific pharmacological differences is vital in preclinical research, as variations in metabolism, organ function, and receptor expression across different animal species can influence a compound's effects. For example, sex differences in pharmacological responses are increasingly recognized, often mediated by hormones, genes, and environmental factors. mdpi.comnih.gov Renal processes, such as glomerular filtration, tubular secretion, and tubular reabsorption, can show documented sex differences, impacting drug excretion. mdpi.com While accounting for such variables from the preclinical phase is essential for improving the translatability of results and moving towards personalized medicine, specific details on species-specific pharmacological differences observed with this compound in preclinical models were not identified in the search results.

Metabolic Pathway Research of Enallylpropymal Non Human Focus

In Vitro Metabolic Transformation Studies

In vitro metabolic transformation studies are foundational in drug development, utilizing systems like liver microsomes, liver slices, or hepatocytes from various species to identify metabolic profiles and characterize enzyme involvement. numberanalytics.comgoogle.com These studies aim to understand how a compound is metabolized, predict its metabolic stability, and identify potential drug-drug interactions. numberanalytics.com Liver microsomes, in particular, are rich in cytochrome P450 (CYP) enzymes, which are key Phase I metabolizing enzymes. numberanalytics.comgoogle.com

For Enallylpropymal, however, specific detailed in vitro metabolic transformation studies, including the precise identification of its metabolites and their formation rates in various in vitro systems, are not extensively documented in the publicly available scientific literature. While this compound is mentioned in contexts related to general analytical methods like thin-layer chromatography (TLC) for drug identification youtube.com and in lists of barbiturates studied for their properties weizmann.ac.il, comprehensive reports detailing its in vitro metabolic breakdown products were not identified.

Animal Model Metabolic Profiling

Animal models are indispensable for understanding the in vivo metabolic fate of compounds, providing insights into absorption, distribution, metabolism, and excretion (ADME) before human clinical trials. These studies help determine metabolic pathways, identify major metabolites, and assess species-specific differences in metabolism. analyticaltoxicology.com

The identification of metabolites in animal models typically involves administering the compound and then analyzing biological samples (e.g., plasma, urine, tissues) using advanced analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). This process aims to map the series of chemical reactions that transform the parent compound into various products.

Drug metabolism in animal models, similar to humans, is largely mediated by a range of enzyme systems. Cytochrome P450 (CYP) enzymes are prominent in Phase I metabolism, catalyzing oxidative reactions. drugcentral.org Other important enzymes include UDP-glucuronosyltransferases (UGTs) for glucuronidation, sulfotransferases (SULTs) for sulfation, and glutathione (B108866) S-transferases (GSTs) for glutathione conjugation, all typically involved in Phase II metabolism. ufl.edunumberanalytics.com

For this compound, the specific enzyme systems responsible for its metabolism in animal models have not been detailed in the publicly accessible research. While other barbiturates are known to be metabolized by CYPs (e.g., CYP3A4, CYP2C19) drugcentral.org, and some can induce or inhibit these enzymes drugcentral.org, precise enzymatic data for this compound itself was not identified.

Comparative metabolic studies across different preclinical species (e.g., rodents, dogs) are crucial to identify an animal model whose metabolic profile closely resembles that of humans, or to understand potential species-specific differences that could impact safety and efficacy. analyticaltoxicology.com Variations in enzyme levels and functional characteristics can lead to significant differences in metabolism across species. sigmaaldrich.com

Specific comparative metabolic studies focusing on this compound across various preclinical species were not found in the search results. While the importance of such comparative studies is well-established in the broader field of drug metabolism analyticaltoxicology.com, detailed data for this compound's interspecies metabolic variations is not publicly available.

Enzyme Systems Involved in Metabolism

Biosynthetic Pathway Engineering and Synthetic Biology Approaches

Biosynthetic pathway engineering and synthetic biology involve designing and constructing new biological systems or redesigning existing ones for specific purposes, such as the production of valuable compounds. numberanalytics.com This field often focuses on optimizing cellular processes to produce a compound of interest from simpler substrates, or to create novel chemical structures. numberanalytics.com Strategies include enhancing precursor supply, strengthening product formation, and downregulating competing pathways.

Given that this compound is a synthetic barbiturate (B1230296) derivative, research in biosynthetic pathway engineering and synthetic biology would typically focus on its production in microbial or plant systems, or the engineering of pathways for its precursors, rather than the engineering of its metabolic breakdown pathways in biological systems. While synthetic biology can be applied to understand and manipulate metabolic networks for various compounds, direct applications or detailed research on biosynthetic pathway engineering specifically for this compound's metabolism (e.g., to create novel breakdown pathways or enhance its degradation in non-human systems) were not identified in the available literature. This area of research is more commonly applied to natural products or complex molecules where a biosynthetic route can be elucidated and manipulated.

Data Tables

Due to the limited specific data found regarding this compound's detailed metabolic pathways, metabolites, and enzyme systems, comprehensive data tables cannot be generated for these aspects. However, the core compound information is provided below.

Table 1: this compound Basic Information

PropertyValue
Chemical NameThis compound (Narconumal)
PubChem CID95636 wikipedia.org
Chemical FormulaC₁₁H₁₆N₂O₃ wikipedia.org
Molar Mass224.260 g·mol⁻¹ wikipedia.org
ClassificationBarbiturate derivative wikipedia.org

Structure Activity Relationship Sar Studies of Enallylpropymal

Elucidation of Structural Determinants for Biological Activity

Enallylpropymal (Narconumal) is a barbiturate (B1230296) derivative, characterized by its core barbituric acid ring structure. wikipedia.org Barbiturates generally exert their sedative and hypnotic effects by modulating gamma-aminobutyric acid (GABA) receptors in the central nervous system. The biological activity of barbiturates is largely determined by the nature and position of substituents on the barbituric acid ring. Key positions for substitution that influence activity include the C5 position and the N1/N3 positions of the pyrimidinetrione ring.

This compound specifically features an allyl group and an isopropyl group at the C5 position, and a methyl group at the N1 position. wikipedia.org While direct, detailed studies specifically elucidating the precise contribution of each of these substituents to this compound's biological activity are not extensively documented in publicly available research, general principles of barbiturate SAR suggest their roles:

N1 Substituent (Methyl group): N-alkylation, such as the methyl group at N1 in this compound, can affect the pKa of the barbiturate and its metabolic stability, potentially altering its pharmacokinetic profile and duration of action.

Given the limited specific data on this compound's SAR, a direct table of detailed research findings on structural determinants is not available. However, the general understanding of barbiturate SAR suggests that the combination of these specific groups at the C5 and N1 positions is responsible for this compound's characteristic sedative and hypnotic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of molecules and their biological activity. tdx.catresearchcommons.org This approach uses physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric bulk) to predict biological effectiveness. nih.gov

In a typical QSAR study, various molecular descriptors would be calculated for this compound and its analogues, such as:

Hydrophobicity (e.g., LogP): Influences membrane permeability and binding to hydrophobic pockets of receptors.

Electronic Descriptors (e.g., LUMO, HOMO, partial charges): Reflect the electron distribution and potential for electrostatic interactions.

Steric Descriptors (e.g., molar refractivity, molecular volume): Account for the size and shape of the molecule and its fit into a binding site.

These descriptors would then be correlated with observed biological activity data (e.g., potency, duration of action) using statistical methods to derive a predictive model. The absence of specific published QSAR data for this compound prevents the presentation of a data table for this section.

Conformational Analysis and Bioactive Conformations

Conformational analysis is crucial in drug design as it helps in understanding the preferred three-dimensional arrangements of atoms in a molecule and identifying the "bioactive conformation"—the specific 3D shape that allows for optimal interaction with its biological target. fiveable.meirbbarcelona.org For flexible molecules like this compound, which contains rotatable bonds, various conformations are possible.

Methods used to determine bioactive conformations include experimental techniques like X-ray crystallography (if a co-crystal structure with a target is available) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational methods such as molecular mechanics, quantum mechanics, and molecular docking. fiveable.meirbbarcelona.orgcopernicus.orgconicet.gov.ar NMR spectroscopy, for instance, can provide insights into the conformational dynamics and preferences of a free ligand in solution. copernicus.org

While the general principles of conformational analysis are well-established, specific studies detailing the conformational landscape or the precise bioactive conformation of this compound itself are not widely reported in the academic literature. It is known that the bioactive conformation of a ligand may differ from its global minimum energy conformation in solution, and there is often an energetic cost associated with adopting the bioactive conformation upon binding to a target. irbbarcelona.orgconicet.gov.ar

For a barbiturate like this compound, the flexibility primarily arises from the C5 substituents (allyl and isopropyl groups) and the N1-methyl group, which can rotate. Understanding these rotational preferences and how they might change upon binding to the GABA-A receptor (the presumed target for barbiturates) would be key to a detailed conformational analysis. However, without specific experimental or computational data on this compound's conformational preferences or its bound state, a detailed discussion or data table cannot be provided.

Advanced Analytical Methodologies for Enallylpropymal Research

Spectroscopic Techniques in Research

Spectroscopic methods leverage the interaction of electromagnetic radiation with the chemical compound to reveal its unique "fingerprint," offering invaluable information about its composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to elucidate the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) ijcrt.orgresearchgate.netresearchgate.net. While specific detailed NMR spectral data for Enallylpropymal were not extensively found in the immediate search results, NMR spectroscopy is broadly applied to barbiturates, a class to which this compound belongs researchgate.netacs.orgnih.gov.

For barbiturates, NMR is instrumental in confirming the presence and connectivity of functional groups, such as the N-methyl group, the allyl group, and the isopropyl group characteristic of this compound wikipedia.orgstenutz.eu. Proton NMR (¹H NMR) provides information on the number and environment of hydrogen atoms, including chemical shifts, integration, and coupling patterns, which are crucial for assigning specific protons to their positions within the molecule. Carbon-13 NMR (¹³C NMR) complements this by providing insights into the carbon skeleton, including the carbonyl carbons of the barbituric acid ring and the carbons of the attached substituents nih.gov. Solid-state NMR, as demonstrated for related barbiturates like barbital (B3395916), can offer information on crystallographic aspects, such as asymmetric units and hydrogen bonding patterns within the solid form researchgate.netacs.org. This capability is particularly useful for studying polymorphism and solid-state interactions.

X-ray Diffraction and Powder X-ray Diffraction (PXRD)

X-ray Diffraction (XRD), including both single-crystal X-ray diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD), is a fundamental technique for determining the crystal structure and phase composition of crystalline materials uni-jena.demalvernpanalytical.compdx.edu. For this compound, single-crystal X-ray diffraction has been successfully employed to determine its precise molecular and crystal structure crystallography.net.

Research by Gelbrich, Zencirci, and Griesser (2010) specifically investigated the hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid, including 5-allyl-5-isopropyl-1-methylbarbituric acid (this compound) crystallography.net. Their study revealed that this compound exhibits an essentially planar barbiturate (B1230296) ring crystallography.netresearchgate.net. The crystallographic data obtained for this compound (also known as Narconumal) are detailed in the Crystallography Open Database, providing specific unit cell parameters crystallography.net.

Table 1: Crystallographic Data for this compound (5-allyl-5-isopropyl-1-methylbarbituric acid) crystallography.net

ParameterValue
FormulaC₁₁H₁₆N₂O₃
Space Group SymbolP -1
Cell Temperature120 ± 2 K
a (Å)6.416 ± 0.0007
b (Å)7.9559 ± 0.0008
c (Å)11.9569 ± 0.0012
α (°)77.574 ± 0.007
β (°)80.837 ± 0.007
γ (°)75.518 ± 0.006
Cell Volume (ų)573.51 ± 0.1
Diffraction Radiation TypeMoKα
Diffraction Wavelength0.71073 Å

Powder X-ray Diffraction (PXRD) is crucial for identifying different crystalline phases (polymorphs) of a compound and assessing the crystallinity of a sample researchgate.netacs.orgmalvernpanalytical.com. While specific PXRD patterns for this compound polymorphs were not found in the search, the technique's utility is well-established for related barbiturates like barbital, where PXRD has been used to characterize various solid forms and their thermodynamic relationships researchgate.netacs.orgnih.gov. This makes PXRD invaluable for quality control and formulation development of this compound.

Raman and Infrared (IR) Spectroscopy

Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular vibrations within a compound horiba.comnih.gov. Both techniques generate unique "fingerprint" spectra that can be used for qualitative identification and quantitative analysis of substances horiba.comspectroscopyonline.comfrontiersin.org.

For barbiturates, IR spectroscopy is particularly useful for identifying characteristic vibrational modes associated with the barbituric acid ring, such as carbonyl (C=O) stretching vibrations and N-H stretching vibrations researchgate.netnih.gov. The presence and nature of hydrogen bonding motifs, which are critical for crystal packing and polymorphism, can also be inferred from shifts in these vibrational bands researchgate.netacs.orgnih.gov. Raman spectroscopy, while also sensitive to molecular vibrations, often provides complementary information, especially for non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra horiba.comnih.gov.

While specific Raman or IR spectra for this compound were not detailed in the search results, these techniques are routinely applied in the pharmaceutical industry for material characterization, polymorph screening, and quality control of active pharmaceutical ingredients and their formulations frontiersin.orgspectroscopyonline.com. Their non-destructive nature and ability to analyze samples in various states (solids, powders) make them highly suitable for this compound research horiba.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns bronkhorst.comvanderbilt.eduliverpool.ac.ukufl.edu.

For this compound (C₁₁H₁₆N₂O₃, molecular weight 224.26 g/mol ) stenutz.eudrugfuture.com, MS would be employed to confirm its molecular weight and verify its identity. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to obtain the intact molecular ion, providing precise mass information bronkhorst.com. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural details by breaking the molecule into characteristic fragments. These patterns can help differentiate this compound from other barbiturates or isomers by revealing the presence of the allyl and isopropyl substituents on the barbituric acid core. MS is also highly sensitive, making it suitable for trace analysis and impurity profiling in this compound research bronkhorst.comufl.edu.

Chromatographic Techniques

Chromatographic techniques are essential for separating, identifying, and quantifying components in complex mixtures, ensuring the purity and potency of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture googleapis.comgoogle.com. It is particularly valuable for analyzing non-volatile and thermally labile compounds like this compound.

HPLC is routinely used in the analysis of barbiturates, including this compound, for various research purposes, such as purity assessment, stability studies, and quantitative determination in different matrices analyticaltoxicology.comdss.go.th. An HPLC method for assaying barbiturates, including this compound, has been reported, with specific retention times observed for various compounds in the assay dss.go.th.

Table 2: HPLC Retention Times for Selected Barbiturates dss.go.th

CompoundRetention Time (minutes)
This compound3.84
Amylobarbitone4.67
Pentobarbitone4.77
Thiopentone4.93
Quinalbarbitone5.67
Sigmodal6.19
Hexethal6.78
Methohexitone6.96

The precise control over mobile phase composition, stationary phase chemistry, and flow rate in HPLC allows for efficient separation of this compound from impurities, degradation products, or other co-existing substances. This makes HPLC an indispensable tool for research involving this compound, particularly in studies requiring high precision and accuracy in quantitative analysis analyticaltoxicology.com.

Q & A

Q. How can researchers determine the purity of Enallylpropymal, and what analytical techniques are most reliable for this purpose?

To assess purity, employ orthogonal analytical methods such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation. Cross-validate results with mass spectrometry (MS) to confirm molecular weight. Ensure experimental protocols are detailed, including instrument calibration and sample preparation, to enable replication .

Q. What are the standard protocols for synthesizing this compound, and how can reproducibility be ensured across laboratories?

Document synthesis steps meticulously, including reaction conditions (temperature, solvent ratios, catalysts), purification methods, and characterization data. Use standardized reagents and reference established protocols from peer-reviewed literature. Share raw data (e.g., spectral files) in supplementary materials to facilitate replication .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural and functional properties?

Combine Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, NMR for stereochemical analysis, and X-ray crystallography for crystal structure determination. Validate chromatographic retention times against certified reference materials. Predefine acceptance criteria for spectral matches to minimize subjective interpretation .

Q. How should researchers design a stability study for this compound under varying environmental conditions?

Adopt a factorial design testing parameters like temperature, humidity, and light exposure. Use accelerated stability testing (e.g., ICH guidelines) with periodic sampling. Employ statistical tools (e.g., ANOVA) to analyze degradation kinetics and identify critical factors affecting stability .

Q. What ethical considerations are critical when handling this compound in preclinical studies?

Follow institutional guidelines for chemical safety, waste disposal, and animal welfare (if applicable). Disclose potential hazards in the methods section and obtain ethics committee approval. Maintain raw data integrity and avoid selective reporting of outcomes .

Advanced Research Questions

Q. How can contradictory data in this compound’s spectroscopic or thermal analysis be systematically resolved?

Conduct error-source analysis by re-examining instrument calibration, sample homogeneity, and environmental controls. Use multivariate statistics (e.g., PCA) to identify outliers. Cross-validate findings with alternative techniques (e.g., differential scanning calorimetry alongside thermogravimetric analysis) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Implement a Design of Experiments (DoE) approach to vary substituents and reaction conditions. Use computational tools (e.g., DFT calculations) to predict reactivity and guide synthetic routes. Validate biological activity through dose-response assays and compare with computational models .

Q. How should researchers address batch-to-batch variability in this compound production during large-scale studies?

Establish quality control checkpoints using Process Analytical Technology (PAT) for real-time monitoring. Perform statistical process control (SPC) to identify variability sources. Archive samples from each batch for retrospective analysis and include lot numbers in metadata .

Q. What methodologies are effective for elucidating this compound’s metabolic pathways in vitro and in vivo?

Use isotopically labeled analogs (e.g., ¹⁴C-Enallylpropymal) in tracer studies. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling to quantify metabolic rates. Validate findings using hepatocyte or microsomal assays to confirm enzyme involvement .

Q. How can researchers integrate conflicting data from different this compound studies into a cohesive theoretical framework?

Perform a systematic review with meta-analysis, weighting studies by sample size and methodological rigor. Use sensitivity analysis to assess the impact of outliers. Propose hypotheses reconciling discrepancies, such as polymorphic forms or solvent-dependent reactivity, and design targeted experiments to test them .

Methodological Guidance

  • Data Management : Maintain a version-controlled repository for raw data, spectra, and experimental logs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document metadata comprehensively .
  • Statistical Rigor : Predefine statistical tests and sample sizes during experimental design to avoid post hoc bias. Use software like R or Python for reproducible analysis pipelines .
  • Reproducibility : Include step-by-step protocols, instrument settings, and raw data in supplementary materials. Peer-review methods sections for clarity and completeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.